Cortagine -

Cortagine

Catalog Number: EVT-15209242
CAS Number:
Molecular Formula: C192H323N55O63S
Molecular Weight: 4442 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cortagine is a synthetic peptide that acts as a specific agonist for the corticotropin-releasing factor receptor 1 (CRF1). It is designed to selectively modulate brain functions related to anxiety and depression by targeting the corticotropin-releasing factor (CRF) signaling pathway. Cortagine was developed through the synthesis of chimeric peptides derived from various sources, including human and rat CRF, ovine CRF, and sauvagine. This compound has garnered attention due to its unique pharmacological profile, which distinguishes it from other CRF1-specific agonists like ovine CRF.

Source and Classification

Cortagine is classified as a peptidic agonist of the CRF1 receptor. The development of cortagine involved creating a chimeric peptide that integrates elements from different CRF-related peptides to enhance its specificity and efficacy. The synthesis process was aimed at preventing high affinity binding to the CRF-binding protein by modifying the binding site with glutamic acid, thus facilitating its selective action on CRF1 receptors rather than CRF2 receptors. This specificity is crucial for studying the differential roles of these receptors in modulating anxiety and memory functions in the brain .

Synthesis Analysis

Methods

The synthesis of cortagine involves several key steps:

  1. Design of Chimeric Peptides: The initial phase includes designing peptides that combine sequences from human/rat CRF, ovine CRF, and sauvagine.
  2. Modification: A critical modification is the introduction of glutamic acid at a specific position in the peptide sequence to reduce affinity for the CRF-binding protein.
  3. Chemical Synthesis: The actual chemical synthesis is performed using solid-phase peptide synthesis techniques, allowing for precise control over the peptide's amino acid sequence.

Technical Details

The specific sequence of cortagine includes modifications that enhance its binding affinity for the CRF1 receptor while minimizing cross-reactivity with CRF2. The resulting peptide exhibits high selectivity in pharmacological assays conducted in human embryonic kidney-293 cells transfected with cDNA coding for either receptor type .

Molecular Structure Analysis

Structure

Cortagine's molecular structure is characterized by its unique peptide sequence, which allows it to interact specifically with the CRF1 receptor. The structural conformation is essential for its biological activity, as it determines how effectively cortagine can bind to and activate the receptor.

Data

While detailed structural data such as crystallographic information may not be available, studies indicate that cortagine adopts a conformation conducive to receptor binding, facilitating its action in vivo .

Chemical Reactions Analysis

Reactions

Cortagine undergoes specific interactions with the CRF1 receptor, leading to downstream signaling events:

  • Activation of cAMP Pathway: Upon binding to CRF1, cortagine stimulates adenylate cyclase activity, resulting in increased levels of cyclic adenosine monophosphate (cAMP) within cells.
  • Behavioral Effects: In vivo studies demonstrate that cortagine can influence behaviors associated with anxiety and depression, such as increasing anxiety-like behaviors in elevated plus-maze tests and decreasing immobility in forced swim tests.

Technical Details

The precise mechanisms through which cortagine exerts these effects involve complex biochemical pathways that include modulation of neurotransmitter release and neuronal excitability .

Mechanism of Action

Cortagine's mechanism of action primarily involves its selective binding to the CRF1 receptor, which plays a pivotal role in stress response regulation. Upon activation:

  • Signal Transduction: Cortagine initiates intracellular signaling cascades that lead to changes in gene expression related to stress and mood regulation.
  • Behavioral Modulation: Its dual action—promoting anxiety-like behavior at lower doses while exhibiting antidepressant-like effects at higher doses—illustrates its complex role in modulating emotional states .
Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Cortagine has a specific molecular weight determined by its amino acid composition.
  • Solubility: As a peptide, cortagine is generally soluble in aqueous solutions but may require specific buffers for optimal stability.

Chemical Properties

Relevant data regarding these properties can be found in pharmacological studies assessing its behavior in biological systems .

Applications

Cortagine has significant scientific applications due to its role as a selective agonist for the CRF1 receptor:

  • Research Tool: It serves as an important tool for studying the physiological roles of CRF signaling pathways in anxiety and depression.
  • Therapeutic Potential: Given its unique pharmacological profile, cortagine may have potential therapeutic applications in treating stress-related disorders by selectively targeting the CRF1 receptor without affecting other pathways associated with mood regulation.
Introduction to Corticotropin-Releasing Factor (CRF) Receptor Pharmacology

CRF Receptor Subtypes: CRF1 and CRF2 in Neuromodulation

Corticotropin-releasing factor (CRF) receptors belong to the class B G protein-coupled receptor (GPCR) family and comprise two primary subtypes: CRF1 and CRF2. These receptors display distinct neuroanatomical distributions and physiological roles:

  • CRF1 receptors are densely expressed in the anterior pituitary, neocortex, cerebellum, basolateral amygdala, and olfactory bulb. They exhibit high affinity for CRF and urocortin 1 (UCN1) [1] [4].
  • CRF2 receptors are predominantly localized to subcortical regions including the lateral septum, hypothalamic ventromedial nucleus, and dorsal raphe. They bind UCN2 and UCN3 with 100-fold greater affinity than CRF [4] [7].

Both receptors signal primarily through Gsα-coupled activation of adenylate cyclase, elevating intracellular cAMP and activating protein kinase A (PKA). However, CRF1 uniquely demonstrates rapid desensitization via G protein-coupled receptor kinases (GRKs) and β-arrestin recruitment [6]. Differential glycosylation generates tissue-specific variants: pituitary CRF1 (75 kDa) versus brain CRF1 (58 kDa) [1].

Table 1: Functional Characteristics of CRF Receptor Subtypes

FeatureCRF1 ReceptorCRF2 Receptor
Primary LigandsCRF, UCN1UCN2, UCN3, UCN1
Brain DistributionCortex, Amygdala, CerebellumLateral Septum, Hypothalamus
Peripheral ExpressionSkin, Adrenal GlandHeart, Skeletal Muscle, GI Tract
SignalingcAMP-PKA, Epac-ERK MAPKcAMP-PKA
Glycosylation Forms58kDa (brain), 75kDa (pituitary)70-80kDa (brain)

Role of CRF1 Receptors in Stress, Anxiety, and Depression Pathophysiology

CRF1 receptors serve as primary mediators of integrated stress responses:

  • Neuroendocrine Regulation: Hypothalamic CRF1 activation initiates HPA axis stimulation, driving ACTH and glucocorticoid release [1] [10]. Chronic stress induces CRF1 upregulation in the amygdala, correlating with sustained HPA hyperactivity observed in depression [3] [6].
  • Behavioral Modulation: CRF1 signaling in the basolateral amygdala, ventral hippocampus, and bed nucleus of stria terminalis (BNST) promotes anxiety-like behaviors. CRF1 knockout mice exhibit reduced anxiety, while CRF-overexpressing transgenics show hyperactivity in these regions [3] [5].
  • Pathological Involvement: Postmortem studies reveal increased CRF and CRF1 mRNA in the prefrontal cortex and amygdala of depressed patients. CRF1 polymorphisms (e.g., rs110402) are linked to stress-induced depression susceptibility [6] [10]. In Alzheimer’s and Parkinson’s diseases, CRF deficits correlate with neurodegeneration in cortical and limbic regions [1].

Rationale for Developing CRF1-Specific Agonists in Neuropsychiatric Research

Non-selective CRF receptor agonists (e.g., oCRF, UCN1) limit mechanistic studies due to:

  • Concurrent activation of CRF1 and CRF2 receptors, which often mediate opposing behavioral effects (anxiogenic vs. anxiolytic) [4] [8].
  • Binding to CRF-binding protein (CRF-BP), which modulates ligand bioavailability and confounds pharmacological responses [2].
  • Inability to distinguish region-specific CRF1 functions within neural circuits.

Selective CRF1 agonists like cortagine address these limitations by enabling:

  • Precise interrogation of CRF1-dependent signaling pathways
  • Functional mapping of CRF1 neural circuits
  • Development of targeted therapies for CRF1 hyperactivity states [2] [5].

Properties

Product Name

Cortagine

IUPAC Name

(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S,3S)-2-[[(2S)-3-hydroxy-2-[[(2S,3S)-3-methyl-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]pentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C192H323N55O63S

Molecular Weight

4442 g/mol

InChI

InChI=1S/C192H323N55O63S/c1-32-95(23)148(243-183(304)130(84-249)241-187(308)149(96(24)33-2)244-184(305)131-42-37-67-247(131)189(310)132-43-38-66-246(132)139(257)82-208-156(277)106-47-56-138(256)214-106)186(307)239-127(80-145(268)269)180(301)234-123(76-92(17)18)177(298)240-129(83-248)182(303)235-118(71-87(7)8)171(292)225-113(51-60-143(264)265)166(287)230-120(73-89(11)12)174(295)231-117(70-86(5)6)170(291)218-104(40-35-64-206-191(201)202)159(280)223-114(52-61-144(266)267)168(289)242-147(94(21)22)185(306)238-124(77-93(19)20)172(293)224-112(50-59-142(262)263)164(285)226-115(62-68-311-31)167(288)222-111(49-58-141(260)261)163(284)217-103(39-34-63-205-190(199)200)157(278)212-100(28)153(274)216-110(48-57-140(258)259)162(283)221-109(46-55-135(195)253)165(286)228-116(69-85(3)4)169(290)213-101(29)154(275)215-108(45-54-134(194)252)161(282)220-107(44-53-133(193)251)158(279)211-98(26)152(273)210-99(27)155(276)227-125(78-136(196)254)179(300)236-126(79-137(197)255)178(299)219-105(41-36-65-207-192(203)204)160(281)229-119(72-88(9)10)173(294)232-121(74-90(13)14)175(296)233-122(75-91(15)16)176(297)237-128(81-146(270)271)181(302)245-150(102(30)250)188(309)209-97(25)151(198)272/h85-132,147-150,248-250H,32-84H2,1-31H3,(H2,193,251)(H2,194,252)(H2,195,253)(H2,196,254)(H2,197,255)(H2,198,272)(H,208,277)(H,209,309)(H,210,273)(H,211,279)(H,212,278)(H,213,290)(H,214,256)(H,215,275)(H,216,274)(H,217,284)(H,218,291)(H,219,299)(H,220,282)(H,221,283)(H,222,288)(H,223,280)(H,224,293)(H,225,292)(H,226,285)(H,227,276)(H,228,286)(H,229,281)(H,230,287)(H,231,295)(H,232,294)(H,233,296)(H,234,301)(H,235,303)(H,236,300)(H,237,297)(H,238,306)(H,239,307)(H,240,298)(H,241,308)(H,242,289)(H,243,304)(H,244,305)(H,245,302)(H,258,259)(H,260,261)(H,262,263)(H,264,265)(H,266,267)(H,268,269)(H,270,271)(H4,199,200,205)(H4,201,202,206)(H4,203,204,207)/t95-,96-,97-,98-,99-,100-,101-,102+,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,147-,148-,149-,150-/m0/s1

InChI Key

ZRXFCMBSXKIROJ-LUYVHWDWSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)CNC(=O)C3CCC(=O)N3

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@@H]3CCC(=O)N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.